N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and a 3,4-dimethoxyphenyl group at the N4 position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3,4-dimethoxyaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of a pyrimidine derivative followed by the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the 3,4-dimethoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3,4-Dimethoxyphenylacetic acid: Another compound with a 3,4-dimethoxyphenyl group.
3,4-Dimethoxyphenylpropanoic acid: A phenylpropanoic acid derivative with similar functional groups.
Uniqueness
N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of a pyrimidine ring with a nitro group and a 3,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-8-4-3-7(5-9(8)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRIDYAIMIBUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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